6-Bromo-1H-indole-4-carboxylic acid

Übersicht

Beschreibung

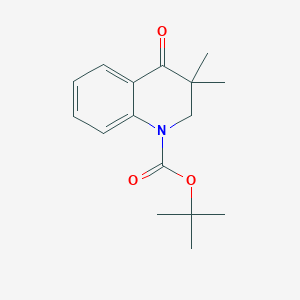

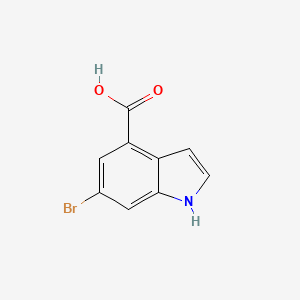

6-Bromo-1H-indole-4-carboxylic acid is a chemical compound that has been extensively researched for its potential applications in various fields of research and industry. It has a molecular weight of 240.06 . The compound is solid at room temperature and is stored in an inert atmosphere .

Synthesis Analysis

The synthesis of 6-Bromo-1H-indole-4-carboxylic acid and its derivatives has been a subject of interest in the scientific community . For instance, 6-Bromoindole, a related compound, has been used as a starting material in the synthesis of various indole derivatives . It undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .Molecular Structure Analysis

The molecular formula of 6-Bromo-1H-indole-4-carboxylic acid is C9H6BrNO2 . The InChI code for the compound is 1S/C9H6BrNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) .Physical And Chemical Properties Analysis

6-Bromo-1H-indole-4-carboxylic acid is a solid at room temperature . It has a molecular weight of 240.06 and a molecular formula of C9H6BrNO2 .Wissenschaftliche Forschungsanwendungen

- Indole derivatives are important types of molecules in natural products and drugs . They play a main role in cell biology .

- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- For example, Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .

- Another example is Vinblastine, which is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

Pharmaceutical Research

Synthesis of New Compounds

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Antiviral Activity

Inhibitor of Botulinum Neurotoxin

ITK Inhibitors

Antibacterial Agents

- Indole derivatives can be used as tryptophan dioxygenase inhibitors . These inhibitors can act as potential anticancer immunomodulators .

- 6-Bromo-1H-indole-4-carboxylic acid can be used as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase .

- Indole derivatives possess antioxidant activity, which can help in neutralizing harmful free radicals in the body .

CB2 Cannabinoid Receptor Ligands

Inhibitors of Hepatitis C Virus NS5B Polymerase

Tryptophan Dioxygenase Inhibitors

Reactant for Preparation of D-glutamic Acid-based Inhibitors

Antioxidant Activity

Anti-inflammatory Activity

Safety And Hazards

Zukünftige Richtungen

Indole derivatives, including 6-Bromo-1H-indole-4-carboxylic acid, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The importance of this significant ring system has attracted the attention of the chemical community, leading to the investigation of novel methods of synthesis .

Eigenschaften

IUPAC Name |

6-bromo-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXZNRVUWPYCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646571 | |

| Record name | 6-Bromo-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-indole-4-carboxylic acid | |

CAS RN |

898746-91-3 | |

| Record name | 6-Bromo-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.